molecular formula C15H15N B1219485 (R)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 89160-45-2

(R)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1219485
CAS No.: 89160-45-2
M. Wt: 209.29 g/mol
InChI Key: OSZMNJRKIPAVOS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group at the 4-position and a tetrahydroisoquinoline core. It is known for its significant biological activities and is widely studied in medicinal chemistry for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves the use of chiral catalysts to ensure the formation of the desired enantiomer. The use of chiral auxiliaries or chiral ligands in catalytic hydrogenation reactions is a common strategy to achieve high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is unique due to its specific chiral configuration and the presence of a phenyl group at the 4-position. This structural feature contributes to its distinct biological activities and its potential as a lead compound in drug development .

Properties

CAS No.

89160-45-2

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

(4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m1/s1

InChI Key

OSZMNJRKIPAVOS-OAHLLOKOSA-N

SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2CN1)C3=CC=CC=C3

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3

Synonyms

4-phenyl-1,2,3,4-tetrahydroisoquinoline
4PTIQ

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.